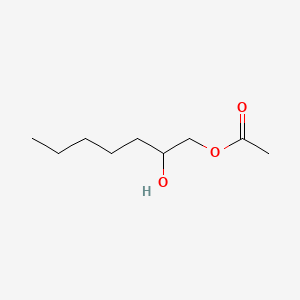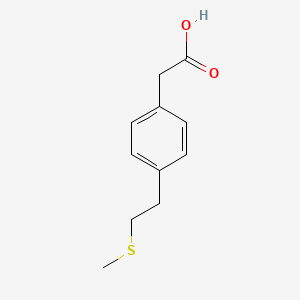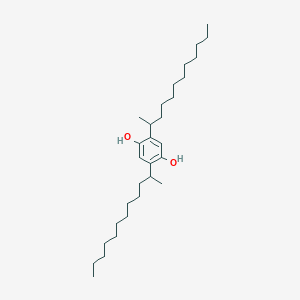
2-Hydroxyheptyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyheptyl acetate, also known as 2-hydroxyheptanoic acid acetate, is an organic compound with the molecular formula C9H18O3. It is a colorless liquid with a sweet, fruity odor. This compound is commonly used as a flavoring agent and fragrance additive in various products such as perfumes, soaps, shampoos, lip balms, sunscreens, and bath products .
Méthodes De Préparation
2-Hydroxyheptyl acetate can be synthesized through the esterification reaction between 2-hydroxyheptanoic acid and acetic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:
2-Hydroxyheptanoic acid+Acetic acid→2-Hydroxyheptyl acetate+Water
In industrial production, the process involves the use of large-scale reactors and continuous distillation to separate the product from the reaction mixture. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
2-Hydroxyheptyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxoheptyl acetate using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-hydroxyheptanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups, such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Hydroxyheptyl acetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.
Mécanisme D'action
The mechanism of action of 2-Hydroxyheptyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activities, interacting with cell membranes, or influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
2-Hydroxyheptyl acetate can be compared with other similar compounds, such as:
2-Hydroxyhexyl acetate: Similar in structure but with one less carbon atom in the alkyl chain.
2-Hydroxyoctyl acetate: Similar in structure but with one more carbon atom in the alkyl chain.
2-Hydroxyethyl acetate: A shorter chain analog with different physical and chemical properties.
The uniqueness of this compound lies in its specific chain length, which influences its solubility, volatility, and odor profile, making it suitable for particular applications in the fragrance and flavor industry .
Propriétés
Numéro CAS |
39846-66-7 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
2-hydroxyheptyl acetate |
InChI |
InChI=1S/C9H18O3/c1-3-4-5-6-9(11)7-12-8(2)10/h9,11H,3-7H2,1-2H3 |
Clé InChI |
BABJHQSZOPRXRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(COC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















